Slcnu

nitrosourea toxicity therapeutic index LD50 comparison

Researchers using nitrosourea chemotherapeutics face dose-limiting toxicity that masks therapeutic efficacy. SLCNU solves this with a 2.2-fold higher LD50 (123 mg/kg vs. 56 mg/kg for CCNU) and superior activity at equitoxic doses in the P388 leukemia model. Its stable nitroxyl radical enables direct, non-radioactive quantification via EPR spectroscopy-eliminating complex LC-MS workflows. When formulated in polybutylcyanoacrylate nanoparticles, SLCNU exhibits preferential lung accumulation, making it irreplaceable for pulmonary drug delivery studies. Procure SLCNU to access a wider safety margin and unique analytical handle unavailable with generic CCNU or BCNU.

Molecular Formula C12H22ClN4O3
Molecular Weight 305.78 g/mol
CAS No. 83144-41-6
Cat. No. B1211671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSlcnu
CAS83144-41-6
Synonyms1-(2-chloroethyl)-3-(1-oxyl-2,2,6,6-tetramethylpiperidinyl)-1-nitrosourea
CENPO
SLCNU
Molecular FormulaC12H22ClN4O3
Molecular Weight305.78 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1[O])(C)C)NC(=O)N(CCCl)N=O)C
InChIInChI=1S/C12H22ClN4O3/c1-11(2)7-9(8-12(3,4)17(11)20)14-10(18)16(15-19)6-5-13/h9H,5-8H2,1-4H3,(H,14,18)
InChIKeyUAXKBFHONACCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SLCNU (CAS 83144-41-6): A Spin-Labeled Nitrosourea for Anticancer Research and Procurement


SLCNU (1-(2-chloroethyl)-3-(1-oxyl-2,2,6,6-tetramethylpiperidinyl)-1-nitrosourea, CAS 83144-41-6) is a spin-labeled nitrosourea derivative characterized by a stable nitroxyl radical moiety [1]. It belongs to the nitrosourea class of alkylating chemotherapeutic agents, which also includes clinically used drugs such as CCNU (lomustine) and BCNU (carmustine) [2]. The compound's stable free radical allows for detection and monitoring via Electron Paramagnetic Resonance (EPR) spectroscopy, providing a unique analytical handle not present in non-labeled nitrosourea analogs [3].

Why SLCNU (CAS 83144-41-6) Cannot Be Replaced by Generic CCNU or Other Nitrosoureas


Nitrosoureas such as CCNU (lomustine) and BCNU (carmustine) are standard chemotherapeutics, but their clinical utility is constrained by delayed and cumulative hematological toxicity and a lack of tumor-type specificity [1]. SLCNU differentiates itself through the incorporation of a stable nitroxyl radical, which fundamentally alters its physicochemical, toxicological, and biodistribution profile relative to non-labeled analogs [2]. Critically, direct comparative studies demonstrate that SLCNU possesses a markedly different therapeutic index and tissue tropism, particularly when formulated in nanocarrier systems, making generic substitution with CCNU or other unmodified nitrosoureas scientifically unsound for research aiming to exploit these differential properties [3].

Quantitative Differentiation of SLCNU (CAS 83144-41-6): A Head-to-Head Comparative Evidence Guide


Superior Therapeutic Index: 2.2-Fold Higher LD50 in Mice Compared to CCNU

In a direct head-to-head comparison, SLCNU demonstrated significantly lower acute toxicity than the clinically established nitrosourea CCNU. The median lethal dose (LD50) for SLCNU was determined to be 123 mg/kg, compared to 56 mg/kg for CCNU, representing a 2.2-fold increase in the maximally tolerated dose [1]. This reduced toxicity profile was observed in the context of equivalent or superior anticancer activity in the same P388 leukemia model, indicating a favorable shift in the therapeutic index [1].

nitrosourea toxicity therapeutic index LD50 comparison in vivo safety

Enhanced Anticancer Efficacy Against P388 Leukemia at Equitoxic Doses

Comparative efficacy testing in the P388 lymphocytic leukemia mouse model revealed that SLCNU is more active than CCNU. Crucially, this superior activity was observed both at equal molar doses and at doses adjusted to equal toxicity levels, confirming that the efficacy advantage is not merely a consequence of its higher LD50 [1]. While the precise increase in median survival time (ILS%) is not quantified in the available abstract, the study's explicit conclusion of higher activity under matched toxicity conditions provides strong evidence for a genuine improvement in anticancer potency [1].

P388 leukemia anticancer activity in vivo efficacy spin-labeled nitrosourea

Unique Biodistribution Pattern: Preferential Accumulation in Lungs and Reduced Liver/Spleen Uptake

The spin-label on SLCNU enables its direct detection and quantification in tissues using Electron Paramagnetic Resonance (EPR) spectroscopy, a capability absent in non-labeled analogs like CCNU [1]. When loaded into polybutylcyanoacrylate nanoparticles (PBCN) and administered intraperitoneally to Lewis lung carcinoma-bearing mice, SLCNU exhibited a distinct biodistribution profile. The highest content of SLCNU-loaded nanoparticles was found in the lungs, followed by the kidneys and heart, with relatively low accumulation in the liver and spleen, and negligible accumulation in the primary implanted tumor [1]. This profile suggests a natural tropism for lung metastases, which were present in the model animals [1].

biodistribution nanoparticle delivery EPR detection lung targeting Lewis lung carcinoma

Class-Wide Property: Lower Carbamoylating Activity of Spin-Labeled Nitrosoureas

A comparative study of spin-labeled nitrosoureas (as a class) against the non-labeled clinical drug CCNU revealed that the introduction of a nitroxyl radical moiety consistently leads to lower carbamoylating activity while maintaining or enhancing alkylating activity [1]. Alkylation is the primary mechanism for DNA crosslinking and antitumor effect, whereas carbamoylation can contribute to inhibition of DNA repair enzymes but is also associated with some dose-limiting toxicities. The observed shift in the alkylation/carbamoylation ratio is a class-level property that is highly relevant to the design of next-generation nitrosoureas with improved therapeutic profiles [1].

carbamoylation nitrosourea mechanism DNA repair inhibition structure-activity relationship

Strategic Procurement Scenarios: Where SLCNU (CAS 83144-41-6) Delivers Unique Scientific Value


In Vivo Efficacy Studies Requiring an Improved Therapeutic Index over CCNU

SLCNU is the compound of choice for in vivo oncology studies where the dose-limiting toxicity of CCNU confounds the assessment of therapeutic efficacy. The demonstrated 2.2-fold higher LD50 (123 mg/kg vs. 56 mg/kg) and superior activity in the P388 leukemia model at equitoxic doses [1] make SLCNU a superior tool for investigating nitrosourea-based regimens with a wider safety margin. Procurement of SLCNU, rather than generic CCNU, is essential for experiments where maximizing the difference between therapeutic and toxic doses is a primary endpoint.

EPR-Based Biodistribution and Pharmacokinetic Studies

The stable nitroxyl radical in SLCNU functions as an intrinsic spin label, enabling direct, non-radioactive detection and quantification of the compound in biological matrices using Electron Paramagnetic Resonance (EPR) spectroscopy [2]. This property is unique among nitrosourea chemotherapeutics. For researchers investigating drug delivery systems, nanoparticle formulations, or in vivo drug fate without resorting to radiolabeling or complex LC-MS method development, SLCNU is an irreplaceable tool. Its use in this context is not served by procurement of unlabeled CCNU or BCNU.

Development of Lung-Targeted Drug Delivery Systems

When formulated in certain nanocarriers like polybutylcyanoacrylate nanoparticles, SLCNU demonstrates a pronounced and preferential accumulation in the lungs of tumor-bearing mice, with the highest content observed in lungs damaged by metastases [3]. This inherent tropism makes SLCNU a valuable model compound for the development and validation of pulmonary-targeted drug delivery platforms. Researchers focused on lung cancer metastases or inhaled therapeutics should procure SLCNU to leverage this well-characterized biodistribution pattern, which is not replicated by standard nitrosoureas like CCNU.

Mechanistic Studies on Alkylation-Carbamoylation Balance

SLCNU belongs to a class of spin-labeled nitrosoureas that exhibit a distinct mechanistic signature: lower carbamoylating activity relative to their alkylating potency when compared to CCNU [4]. For studies dissecting the differential contribution of DNA alkylation versus protein carbamoylation to both antitumor efficacy and host toxicity, SLCNU serves as a critical chemical probe. Its procurement is justified for any research program seeking to understand or exploit the structure-activity relationships governing the dual functionalities of the nitrosourea pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Slcnu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.